Cas no 1006492-27-8 (1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)

1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-[[[3-(4-morpholinyl)propyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
- 1-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PYRAZOLE-4-CARBOXYLIC ACID
- 1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- BBL040406
- 1-Methyl-3-(((3-(4-morpholinyl)propyl)amino)carbonyl)-1H-pyrazole-4-carboxylic acid
- DTXSID201129770
- STK350410
- EN300-230352
- 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylicacid
- AKOS000315406
- 1006492-27-8
- CS-0300667
-
- MDL: MFCD06806866
- インチ: InChI=1S/C13H20N4O4/c1-16-9-10(13(19)20)11(15-16)12(18)14-3-2-4-17-5-7-21-8-6-17/h9H,2-8H2,1H3,(H,14,18)(H,19,20)
- InChIKey: MTXWCTYTMSQZPC-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)C(=O)O
計算された属性
- せいみつぶんしりょう: 296.14845513Da
- どういたいしつりょう: 296.14845513Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.7Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230352-1.0g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 1.0g |
$482.0 | 2024-06-20 | |
Chemenu | CM483848-1g |
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 97% | 1g |
$235 | 2023-02-03 | |
Ambeed | A660740-1g |
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 97% | 1g |
$237.0 | 2024-08-02 | |
Ambeed | A660740-5g |
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 97% | 5g |
$710.0 | 2024-08-02 | |
Enamine | EN300-230352-2.5g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 2.5g |
$781.0 | 2024-06-20 | |
Enamine | EN300-230352-0.05g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 0.05g |
$405.0 | 2024-06-20 | |
Enamine | EN300-230352-0.1g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 0.1g |
$424.0 | 2024-06-20 | |
Enamine | EN300-230352-1g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 1g |
$482.0 | 2023-09-15 | ||
Enamine | EN300-230352-0.5g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 0.5g |
$463.0 | 2024-06-20 | |
Enamine | EN300-230352-5.0g |
1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid |
1006492-27-8 | 95% | 5.0g |
$1279.0 | 2024-06-20 |
1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 1-Methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic Acid (CAS No. 1006492-27-8)
1-Methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid (CAS No. 1006492-27-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring linked to a morpholine moiety through a propylcarbamoyl group. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for drug development.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also shown promising results in cancer research. A 2021 study in the European Journal of Medicinal Chemistry reported that 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
The pharmacokinetic profile of 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid has been extensively studied to ensure its suitability for clinical applications. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Moreover, preclinical studies have shown that this compound is well-tolerated with minimal side effects, further supporting its potential for therapeutic use.
The synthesis of 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid involves several steps, including the formation of the pyrazole ring and the introduction of the morpholine moiety. A commonly used synthetic route involves the reaction of 1-methylpyrazole with an appropriate carbonyl compound followed by coupling with a morpholine-substituted amine. This multi-step process requires careful optimization to achieve high yields and purity.
The safety profile of 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally safe at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid (CAS No. 1006492-27-8) represents a promising compound with potential applications in treating inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry.
1006492-27-8 (1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid) 関連製品
- 160177-67-3(9’-Desmethyl Granisetron)
- 109889-09-0(Granisetron)
- 145147-06-4(1H-Pyrazole-4-carboxylicacid, 3-(aminocarbonyl)-)
- 113131-46-7(1-ethyl-3-methyl-pyrazole-4-carboxylic acid)
- 561299-72-7(3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one)
- 124998-65-8(1H-Indazole-3-carboxamide,1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-)
- 120982-59-4(N-(3-(Diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide)
- 503612-47-3(Apixaban)
- 98477-12-4(Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate)
- 1160248-35-0(5-tert-butoxycarbonyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid)
